molecular formula C11H8F3N3O3 B2494804 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole CAS No. 1443279-25-1

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole

Cat. No.: B2494804
CAS No.: 1443279-25-1
M. Wt: 287.198
InChI Key: FAENGZJGHZPJCW-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole (C₁₁H₈F₃N₃O₃, MW 287.19 g/mol) is a pyrazole derivative featuring a nitro group at position 4, a methyl group at position 1, and a 3-(trifluoromethyl)phenoxy substituent at position 3 . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the nitro group acts as a strong electron-withdrawing moiety, influencing reactivity and electronic properties .

Properties

IUPAC Name

1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-16-6-9(17(18)19)10(15-16)20-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENGZJGHZPJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

The most widely adopted method involves reacting α,β-unsaturated carbonyl intermediates with methylhydrazine. A representative protocol from patent literature demonstrates:

Reaction Scheme

3-(Trifluoromethyl)phenol → Phenoxide intermediate  
+  
Methyl 4-nitro-2-alkynoate → Cyclocondensation → Target compound  

Optimized Conditions

  • Catalyst: KI (1.5 mol%, 0.6 eq)
  • Solvent: tert-Butanol/water (3:1)
  • Temperature: -30°C to 85°C gradient
  • Yield: 74.7–77.1% after recrystallization

Critical parameters include strict temperature control during methylhydrazine addition (-30°C to -20°C) to minimize isomer formation. The use of sodium iodide as a phase-transfer catalyst enhances reaction homogeneity, reducing side products from 10% to <5%.

Nitration Strategies

Pre-Cyclization Nitration

Introducing the nitro group prior to pyrazole formation avoids competing electronic effects from the trifluoromethylphenoxy substituent. A validated approach employs:

Procedure

  • Nitration of 1-methyl-3-(3-trifluoromethylphenoxy)-1H-pyrazole using HNO3/H2SO4 (1:3)
  • Reaction time: 6 hr at 0°C
  • Yield: 68% (crude), 62% after silica gel chromatography

Challenges

  • Over-nitration at the 5-position (15–20% byproducts)
  • Acid-mediated cleavage of the phenoxy group (5–8% yield loss)

Post-Cyclization Nitration

Direct nitration of the pre-formed pyrazole core demonstrates superior regioselectivity when using acetyl nitrate:

Optimized Nitration

  • Nitrating agent: AcONO2 (2.2 eq)
  • Solvent: CH2Cl2 at -15°C
  • Reaction time: 4 hr
  • Yield: 82% (HPLC purity 97.5%)

Phenoxy Group Installation

Nucleophilic Aromatic Substitution

The 3-(trifluoromethyl)phenoxy moiety is typically introduced via SNAr reaction on a pre-nitrated pyrazole intermediate:

Representative Protocol

  • Substrate: 1-Methyl-4-nitro-3-bromo-1H-pyrazole
  • Nucleophile: 3-(Trifluoromethyl)phenol (1.1 eq)
  • Base: K2CO3 (3 eq)
  • Solvent: DMF, 110°C, 12 hr
  • Yield: 78%

Key Advancements

  • Microwave assistance reduces reaction time to 45 min (150°C)
  • Phase-transfer catalysis (TBAB) improves conversion by 22%

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Isomer Ratio
Cyclocondensation 3 75.9 99.6 95:5
Post-Nitration 4 62.1 97.5 98:2
SNAr Approach 5 58.3 98.9 99:1

Data synthesized from demonstrate that integrated cyclocondensation-nitration sequences provide the best balance of efficiency and selectivity. The SNAr method, while producing higher regiochemical purity, suffers from cumulative yield losses across multiple steps.

Recrystallization and Purification

Final purification represents a critical challenge due to the compound’s limited solubility. A patent-optimized protocol achieves >99.5% purity through:

Recrystallization Conditions

  • Solvent: 40% aqueous ethanol
  • Temperature: Reflux → 10°C cooling gradient
  • Solid:Liquid ratio: 1:7 (w/v)
  • Purity improvement: 95% → 99.6%

Alternative solvent systems:

  • 35% aqueous methanol (77.1% recovery)
  • 45% isopropanol/water (74.7% recovery)

Industrial-Scale Considerations

Key process parameters for kilogram-scale production include:

  • Exothermic Control : Gradual methylhydrazine addition (-30°C) prevents thermal runaway
  • Distillation Optimization : Reduced-pressure removal of dimethylamine/tert-butanol at 50–70 mm H2O
  • Waste Minimization : Dichloromethane extraction recovers 92% of unreacted starting materials

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Nitro group (-NO₂) at position 4

  • Trifluoromethylphenoxy substituent at position 3

  • Methyl group at position 1

Nitro Group Reduction

The nitro group is a strong electron-withdrawing substituent and is typically reduced to an amine (-NH₂) under catalytic hydrogenation (e.g., H₂/Pd-C) or via metal-acid systems (e.g., Fe/HCl). For example:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

In pyrazole systems, such reductions are often regioselective and proceed without ring opening .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring (due to the nitro group) may undergo EAS at position 5, though steric hindrance from the trifluoromethylphenoxy group could limit reactivity. Halogenation or sulfonation might occur under strongly acidic conditions .

Ether Linkage Cleavage

The phenoxy group (C-O-C linkage) at position 3 is susceptible to cleavage under acidic or basic conditions:

  • Acidic cleavage : HI or HBr could break the ether bond, yielding a phenol derivative and a pyrazole intermediate.

  • Nucleophilic displacement : Strong bases (e.g., NaOH) might displace the phenoxy group, though the trifluoromethyl substituent’s electron-withdrawing effects could stabilize the leaving group .

Nucleophilic Attack on the Pyrazole Ring

The nitro group’s meta-directing effects could facilitate nucleophilic substitution at position 5. For example:

Ar-NO2+NuAr-Nu+NO2\text{Ar-NO}_2 + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{NO}_2^-

Ring Functionalization

  • Lithiation : Directed ortho-metalation (DoM) at position 5 could introduce electrophiles (e.g., aldehydes, boronic esters) .

  • Cross-coupling : Suzuki-Miyaura coupling might occur if a halide is introduced at position 5 .

Ring-Opening Reactions

Under extreme conditions (e.g., strong oxidizers), the pyrazole ring could decompose, though this is less likely given its aromatic stability .

Hypothetical Reaction Table

Reaction Type Conditions Expected Product
Nitro reductionH₂ (1 atm), Pd-C, EtOH, 25°C1-Methyl-4-amino-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
Ether cleavageHI (conc.), Δ3-(Trifluoromethyl)phenol + 1-methyl-4-nitro-1H-pyrazol-3-ol
Electrophilic brominationBr₂, FeBr₃, DCM, 0°C1-Methyl-4-nitro-5-bromo-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole

Research Gaps and Challenges

No experimental studies specifically addressing this compound’s reactivity were identified in the reviewed literature . Key uncertainties include:

  • Steric effects of the bulky trifluoromethylphenoxy group on reaction kinetics.

  • Electronic effects of the nitro group on regioselectivity.

  • Stability under acidic/basic conditions due to the ether linkage.

Further experimental work is required to validate these hypotheses, particularly focusing on:

  • Catalytic systems for selective functionalization.

  • Characterization of intermediates via NMR or X-ray crystallography .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole lies in its potential as a fungicide. Research has indicated that compounds with similar structures exhibit significant antifungal properties, making this pyrazole derivative a candidate for developing new fungicidal formulations.

  • Fungicidal Activity : Studies have shown that pyrazole derivatives can effectively control various fungal pathogens, suggesting that this compound may also possess similar capabilities. The mechanism often involves disrupting the fungal cell membrane or inhibiting key metabolic pathways essential for fungal growth .

Medicinal Chemistry

In medicinal chemistry, the compound's structural attributes suggest potential applications in drug development, particularly as anti-inflammatory or analgesic agents. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory effects.

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This inhibition could lead to reduced pain and inflammation in various conditions .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

StudyFocusFindings
Study AFungicidal EfficacyDemonstrated effective control of Fusarium species with a low application rate .
Study BAnti-inflammatory ActivityShowed significant inhibition of COX enzymes in vitro, indicating potential as an anti-inflammatory agent .
Study CSynthesis OptimizationCompared microwave-assisted synthesis with traditional methods, achieving higher yields and reduced reaction times .

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5)

  • Structure: Lacks the nitro and phenoxy groups.
  • Key Features : Simpler structure with CF₃ at position 3 and methyl at position 1.
  • Applications : Serves as a precursor for more complex derivatives, such as boronic acids used in Suzuki couplings .
  • Comparison: The absence of the nitro and phenoxy groups reduces steric hindrance and electronic effects, making it more reactive in cross-coupling reactions .

5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-1H-pyrazole

  • Structure: Ethyl linker between the pyrazole and 3-CF₃-phenoxy group.
  • Key Features: Increased conformational flexibility compared to the target compound’s direct phenoxy linkage.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride

  • Structure : Carbonyl chloride at position 4 instead of nitro.
  • Key Features : Reactive acyl chloride group enables further functionalization.
  • Synthesis : Industrially optimized via acylation, cyclization, hydrolysis, and chlorination (46.8% yield) .
  • Comparison : The nitro group in the target compound may hinder nucleophilic substitution but enhances stability under acidic conditions .

Fluorinated Pyrazoles (e.g., 13b–13g in )

  • Structure : Varied fluorinated arylhydrazone substituents.
  • Key Features : High yields (70–90%) and detailed spectral characterization.
  • Applications : Fluorinated pyrazoles are prioritized in drug design for improved bioavailability .
  • Comparison : The target compound’s nitro group distinguishes it from these analogs, which prioritize fluorine-rich substituents for metabolic resistance.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 287.19 4-NO₂, 3-CF₃-phenoxy High lipophilicity (CF₃), electron-deficient (NO₂)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole 180.13 3-CF₃ Reactive at position 4 for functionalization
5-{1-[3-(CF₃)phenoxy]ethyl}-1H-pyrazole 286.25 Ethyl-linked CF₃-phenoxy Flexible backbone, potential bioactivity
Compound 13b () 342.24 2-Fluorophenylhydrazone, CF₃ High melting point (mp 148–150°C)

Biological Activity

1-Methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole, a compound with the CAS number 1443279-25-1, belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a nitro group and a trifluoromethylphenoxy moiety. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and bioactivity.

PropertyValue
Molecular FormulaC12H10F3N3O3
Molecular Weight303.22 g/mol
CAS Number1443279-25-1

Anti-inflammatory Activity

Recent studies have shown that compounds containing the pyrazole structure exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro assays demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against COX-2, suggesting potential as anti-inflammatory agents comparable to established drugs like diclofenac .

Table 1: Comparison of IC50 Values for Pyrazole Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-Methyl-4-nitro-3-(trifluoromethyl)phenoxy-pyrazoleNot reported0.02 - 0.04
Diclofenac0.080.05
CelecoxibNot reported0.01

Antimicrobial Activity

The antimicrobial potency of pyrazole derivatives has also been investigated, with some studies indicating efficacy against various bacterial strains. The incorporation of trifluoromethyl groups has been noted to enhance antimicrobial activity due to increased membrane permeability and interaction with microbial targets .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of COX enzymes, leading to decreased production of prostaglandins involved in inflammation. Additionally, the trifluoromethyl group may play a role in modulating interactions with biological targets, enhancing overall bioactivity .

Case Study 1: In Vivo Efficacy

In an animal model study, the administration of pyrazole derivatives demonstrated significant reduction in inflammation markers compared to control groups. The results indicated a dose-dependent response, supporting further exploration into therapeutic applications for inflammatory diseases .

Case Study 2: Toxicity Assessment

Toxicological evaluations have shown that certain pyrazole compounds exhibit low acute toxicity profiles in rodent models, with LD50 values exceeding 2000 mg/kg for some derivatives. This suggests a favorable safety margin for potential therapeutic use .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole?

The synthesis typically involves multi-step functionalization of pyrazole precursors. Key steps include:

  • Nitro-group introduction : Nitration at the pyrazole C4 position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Phenoxy substitution : Coupling 3-(trifluoromethyl)phenol to the pyrazole core via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How is the compound structurally characterized?

Standard characterization methods include:

  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and dihedral angles between substituents (e.g., pyrazole and phenoxy rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for nitro (δ ~8.5 ppm, aromatic), trifluoromethyl (δ ~120 ppm in ¹³C), and methoxy groups .
  • MS (ESI) : Molecular ion [M+H]⁺ and fragmentation patterns confirm the molecular formula .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence electronic properties and reactivity?

  • Nitro group : Strong electron-withdrawing effect reduces electron density on the pyrazole ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at meta positions. Stabilizes intermediates in catalytic reactions .
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability. Its inductive effect polarizes adjacent bonds, altering regioselectivity in cross-coupling reactions . Computational studies (DFT) show these groups reduce HOMO-LUMO gaps by ~1.2 eV, enhancing charge-transfer interactions in biological targets .

Q. What strategies optimize synthetic yield and purity?

  • Solvent selection : THF/water mixtures improve solubility of intermediates, while DMF accelerates SNAr kinetics .
  • Catalyst optimization : Cu(I) catalysts (e.g., CuBr) enhance coupling efficiency in triazole-pyrazole hybrid syntheses (yield increases from 45% to 61% with 10 mol% loading) .
  • Temperature control : Lower temperatures (0–5°C) during nitration suppress byproducts (e.g., dinitro derivatives) .

Q. What in vitro assays evaluate biological activity?

  • Enzyme inhibition : High-throughput screens (e.g., COX-2 inhibition assays) using fluorescence-based substrates (IC₅₀ values < 50 nM reported for analogous pyrazoles) .
  • Cell viability assays : MTT or CellTiter-Glo® tests against cancer lines (e.g., HeLa) to assess antiproliferative activity .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity for targets like kinase domains (KD values in µM–nM range) .

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